CMPF CMPF 2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid is a furoic acid that is furan-3-carboxylic acid substituted by a methyl group at position 4, a propyl group at position 5 and a 2-carboxyethyl group at position 2. It is a potent uremic toxin that has been found to accumulate in human serum of patients with chronic kidney diseases. It has a role as a uremic toxin and a human metabolite. It is a furoic acid and a dicarboxylic acid. It is a conjugate acid of a 3-carboxy-4-methyl-5-propyl-2-furanpropanoate and a 3-carboxy-4-methyl-5-propyl-2-furanpropionate(2-).
3-Carboxy-4-methyl-5-propyl-2-furan-propanoic acid(CMPF) is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. 3-Carboxy-4-methyl-5-propyl-2-furan-propanoic acid(CMPF) is significantly accumulated in the serum of chronic kidney disease patients and is considered to be a potent uremic toxin There are several minor derivatives of CMPF that have been detected in serum and urine including 3-carboxy-4-methyl-5-pentyl-2-furanpropionic acid, 3-carboxy-4-methyl-5-ethyl-2-furanpropionic acid and 3-carboxy-5-propyl-2-furanpropionic acid. CMPF was first detected in human urine in 1979 and it is believed to be formed from the consumption of fish, vegetables and fruits CMPF is a strong inhibitor of mitochondrial respiration and is associated with thyroid dysfunction CMPF also directly inhibits renal secretion of various drugs and endogenous organic acids by competitively inhibiting OAT3 transporters It is also thought to contribute to various neurological abnormalities because it inhibits the transport of organic acids at the blood-brain barrier (A3278, A3302, A3303, A3304).
Brand Name: Vulcanchem
CAS No.: 86879-39-2
VCID: VC21220040
InChI: InChI=1S/C12H16O5/c1-3-4-8-7(2)11(12(15)16)9(17-8)5-6-10(13)14/h3-6H2,1-2H3,(H,13,14)(H,15,16)
SMILES: CCCC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C
Molecular Formula: C12H16O5
Molecular Weight: 240.25 g/mol

CMPF

CAS No.: 86879-39-2

Cat. No.: VC21220040

Molecular Formula: C12H16O5

Molecular Weight: 240.25 g/mol

* For research use only. Not for human or veterinary use.

CMPF - 86879-39-2

Specification

CAS No. 86879-39-2
Molecular Formula C12H16O5
Molecular Weight 240.25 g/mol
IUPAC Name 2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid
Standard InChI InChI=1S/C12H16O5/c1-3-4-8-7(2)11(12(15)16)9(17-8)5-6-10(13)14/h3-6H2,1-2H3,(H,13,14)(H,15,16)
Standard InChI Key WMCQWXZMVIETAO-UHFFFAOYSA-N
SMILES CCCC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C
Canonical SMILES CCCC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C
Appearance Assay:≥98%A crystalline solid

Introduction

Chemical Identity and Structure

CMPF belongs to the class of organic compounds known as furanoid fatty acids, which are characterized by a 5-alkylfuran-2-alkanoic acid structure . It is also called 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid or 2-(2-carboxyethyl)-4-methyl-4-propylfuran-3-carboxylic acid according to alternative nomenclature systems .

The compound features a furan ring with several functional groups attached, giving it unique chemical properties. CMPF has the molecular formula C₁₂H₁₆O₅ with an average molecular weight of 240.2524 and a monoisotopic molecular weight of 240.099773622 . Its structure contains:

  • A propyl group at position 5 of the furan ring

  • A methyl group at position 4

  • A carboxyl group at position 3

  • A propionic acid group at position 2

The CAS Registry Number for CMPF is 86879-39-2, and it has been assigned the HMDB ID HMDB0061112 in the Human Metabolome Database .

Table 1: Chemical Properties of CMPF

PropertyValue
Common Name3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid
IUPAC Name2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid
Molecular FormulaC₁₂H₁₆O₅
Average Molecular Weight240.2524
Monoisotopic Molecular Weight240.099773622
SMILESCCCC1=C(C)C(C(O)=O)=C(CCC(O)=O)O1
InChI KeyWMCQWXZMVIETAO-UHFFFAOYSA-N
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2
Total Atom Count33
CAS Registry Number86879-39-2

Biological Origin and Sources

CMPF is formed endogenously from the metabolism of dietary furan fatty acids. Research indicates that the primary dietary sources of CMPF are fish, vegetables, and fruits . The richest source of furan fatty acids in the human diet is fish, which has been directly linked to increased plasma levels of CMPF in controlled studies .

Several minor derivatives of CMPF have been detected in human serum and urine, including:

  • 3-carboxy-4-methyl-5-pentyl-2-furanpropionic acid

  • 3-carboxy-4-methyl-5-ethyl-2-furanpropionic acid

  • 3-carboxy-5-propyl-2-furanpropionic acid

CMPF was first detected in human urine in 1979, but our understanding of its origins and biological significance has expanded significantly in recent years . Controlled dietary intervention studies have demonstrated that consumption of fatty fish three times per week for 12 weeks significantly increases fasting plasma CMPF concentrations in humans , confirming the direct relationship between fish intake and circulating CMPF levels.

Recent metabolomic analyses have identified CMPF as a significant metabolite formed following prescription omega-3-acid ethyl ester supplementation. In one study using untargeted metabolomics, CMPF showed the highest fold change (31.9) and lowest p-value among all differentially abundant features after omega-3 supplementation .

Physiological Effects and Mechanisms

CMPF exerts several important physiological effects through various mechanisms that have implications for human health and disease:

Renal Effects

The compound directly inhibits renal secretion of various drugs and endogenous organic acids by competitively inhibiting OAT3 transporters (Organic Anion Transporters) . This inhibition can affect the pharmacokinetics of medications and the elimination of endogenous compounds, potentially contributing to drug interactions in patients with elevated CMPF levels.

Neurological Effects

CMPF is thought to contribute to various neurological abnormalities because it inhibits the transport of organic acids at the blood-brain barrier . This interference with transport mechanisms may affect central nervous system function and contribute to neurological manifestations in conditions where CMPF levels are elevated, such as in chronic kidney disease.

Thyroid Function

CMPF in Metabolic Disorders

The relationship between CMPF and metabolic disorders, particularly diabetes, has been a focus of recent research. Several studies have investigated the associations between circulating CMPF levels and various parameters of glucose metabolism.

CMPF and Diabetes

Serum CMPF levels have been found to be elevated in individuals with prediabetes, type 2 diabetes mellitus (T2DM), and first-degree relatives (FDRs) of diabetic patients compared to those with normal glucose tolerance (NGT) . Interestingly, first-degree relatives of diabetic patients showed higher CMPF levels than individuals with prediabetes, suggesting that CMPF elevation may precede the clinical manifestation of diabetes .

Studies have revealed that circulating CMPF levels are increased in participants with worse beta cell secretion . Additionally, CMPF levels have been found to be negatively associated with triglycerides and positively associated with fasting plasma glucose (FPG) and 2-hour plasma glucose (2hPG) . These findings suggest that CMPF may serve as a biomarker for glucose metabolism abnormalities.

Table 2: CMPF Levels in Different Population Groups

Population GroupRelative CMPF LevelsStatistical Significance
Normal Glucose Tolerance (NGT)Baseline (lowest)Reference group
Isolated Impaired Glucose Tolerance (I-IGT)Elevatedp < 0.001 compared to NGT
Isolated Impaired Fasting Glucose (I-IFG)Elevatedp < 0.001 compared to NGT
Combined IGT+IFGElevatedp = 0.007 compared to NGT
Type 2 Diabetes Mellitus (T2DM)Highly elevatedp < 0.001 compared to NGT
First-Degree Relatives (FDRs)Highestp < 0.001 compared to NGT; p < 0.001 compared to I-IGT

Table 3: Changes in CMPF Levels with Fish Consumption

Intervention GroupChange in CMPF ConcentrationHealth Impact
Three fatty fish meals per weekSignificant increaseNo adverse effects on glucose metabolism; associated with decreased 2-hour insulin in OGTT
Habitual fish consumptionMinimal changeNo significant impact
Maximum one fish meal per weekNo significant changeNo significant impact

CMPF as a Uremic Toxin

CMPF is considered a potent uremic toxin that significantly accumulates in the serum of chronic kidney disease patients . The European Uremic Toxin Working Group has officially recognized CMPF as a uremic toxin , highlighting its clinical importance in renal disease.

In patients with chronic kidney disease, CMPF is markedly accumulated in serum . This accumulation may contribute to the various metabolic and physiological abnormalities observed in these patients. The compound's inhibitory effects on mitochondrial respiration, renal organic acid transport, and blood-brain barrier transport may collectively contribute to the complex symptomatology of chronic kidney disease.

The role of CMPF in renal disease underscores the importance of understanding its metabolism and clearance mechanisms. Since normal renal function is crucial for CMPF elimination, impaired kidney function can lead to a vicious cycle where accumulated CMPF further compromises renal function through its toxic effects.

Analytical Methods for CMPF Detection

Various analytical methods have been developed to accurately measure CMPF in biological samples. Modern approaches include:

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS methods have been established for the quantitative analysis of CMPF in plasma and urine samples. These methods typically employ:

  • Reversed-phase chromatography using C18 columns

  • Mobile phases consisting of water and acetonitrile containing 0.1% acetic acid

  • Multiple reaction monitoring (MRM) for sensitive and specific detection

  • Transitions such as m/z 239 → 195 and 239 → 151 for CMPF

Deuterated internal standards (CMPF-d5) are often used to improve quantification accuracy . These methods allow for reliable measurement of CMPF across a wide range of concentrations typically observed in human samples.

Untargeted Metabolomics

CMPF has been identified in untargeted metabolomics studies as a significant metabolite associated with fish consumption and omega-3 supplementation . In these approaches, high-resolution mass spectrometry is used to detect thousands of metabolite features, with CMPF emerging as a prominent biomarker of fish consumption.

Clinical and Research Implications

Understanding the biology and clinical significance of CMPF has several important implications:

Therapeutic Targets

Understanding the mechanisms by which CMPF exerts its physiological effects could potentially lead to new therapeutic targets. For example, strategies to reduce CMPF accumulation or to block its adverse effects might be beneficial in patients with chronic kidney disease or certain metabolic disorders.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator